molecular formula C21H23F3N2O2 B2590552 N-(2-morpholino-2-(p-tolyl)ethyl)-3-(trifluoromethyl)benzamide CAS No. 899744-76-4

N-(2-morpholino-2-(p-tolyl)ethyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2590552
CAS No.: 899744-76-4
M. Wt: 392.422
InChI Key: JJUPYOCWEHDRJU-UHFFFAOYSA-N
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Description

N-(2-morpholino-2-(p-tolyl)ethyl)-3-(trifluoromethyl)benzamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a morpholine ring, a p-tolyl group, and a trifluoromethyl-substituted benzamide moiety. Its unique structure imparts specific chemical and physical properties that make it valuable for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-morpholino-2-(p-tolyl)ethyl)-3-(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of p-tolylacetonitrile with morpholine under basic conditions to form 2-morpholino-2-(p-tolyl)acetonitrile.

    Reduction: The nitrile group is then reduced to the corresponding amine using hydrogenation or other reducing agents.

    Amidation: The final step involves the reaction of the amine with 3-(trifluoromethyl)benzoyl chloride to form the desired benzamide compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzamide moiety, potentially converting it to the corresponding amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of p-tolualdehyde or p-toluic acid.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzamides or other derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and stability under various conditions.

Biology:

  • Investigated for potential biological activity, including enzyme inhibition and receptor binding.

Medicine:

  • Explored for its potential as a pharmaceutical intermediate.
  • Studied for its effects on specific biological pathways.

Industry:

  • Utilized in the development of specialty chemicals and materials.
  • Potential applications in agrochemicals and polymer science.

Mechanism of Action

The mechanism of action of N-(2-morpholino-2-(p-tolyl)ethyl)-3-(trifluoromethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance binding affinity and specificity, while the morpholine ring may influence solubility and bioavailability.

Comparison with Similar Compounds

    N-(2-morpholino-2-(p-tolyl)ethyl)benzamide: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.

    N-(2-morpholinoethyl)-3-(trifluoromethyl)benzamide: Lacks the p-tolyl group, which may influence its chemical properties and applications.

    N-(2-morpholino-2-(p-tolyl)ethyl)-benzamide: Similar structure but without the trifluoromethyl group, affecting its overall properties.

Uniqueness: The presence of both the morpholine ring and the trifluoromethyl group in N-(2-morpholino-2-(p-tolyl)ethyl)-3-(trifluoromethyl)benzamide imparts unique chemical and physical properties. These features enhance its reactivity, stability, and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N2O2/c1-15-5-7-16(8-6-15)19(26-9-11-28-12-10-26)14-25-20(27)17-3-2-4-18(13-17)21(22,23)24/h2-8,13,19H,9-12,14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUPYOCWEHDRJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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